2-(3-cyanophenyl)benzoic Acid

Vue d'ensemble

Description

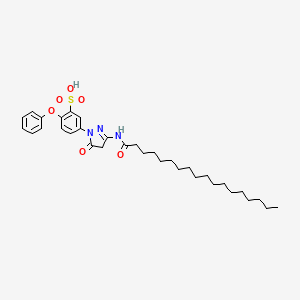

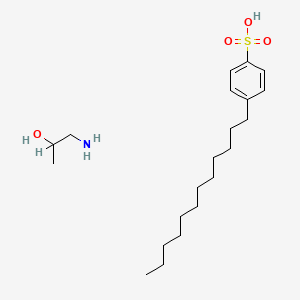

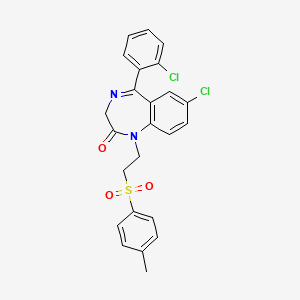

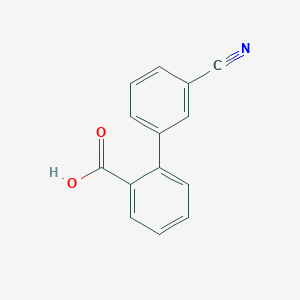

2-(3-cyanophenyl)benzoic Acid is an organic compound with a molecular weight of 223.23 . It is a powder at room temperature . The IUPAC name for this compound is 2’-cyano [1,1’-biphenyl]-2-carboxylic acid .

Molecular Structure Analysis

The molecular structure of 2-(3-cyanophenyl)benzoic Acid includes a carboxylic acid group and a cyanophenyl group . The molecule contains a total of 31 bond(s). There are 20 non-H bond(s), 15 multiple bond(s), 3 rotatable bond(s), 2 double bond(s), 1 triple bond(s), 12 aromatic bond(s), 2 six-membered ring(s), 1 carboxylic acid(s) (aromatic), 1 nitrile(s) (aromatic), and 1 hydroxyl group(s) .Physical And Chemical Properties Analysis

2-(3-cyanophenyl)benzoic Acid is a powder at room temperature . It has a melting point of 170-174 degrees Celsius . The compound is predicted to have a density of 1.30±0.1 g/cm3 .Applications De Recherche Scientifique

Medical Research: Drug Development

2-(3-cyanophenyl)benzoic Acid has been studied for its potential role in drug development. Its derivatives have shown promise in reducing cardiac white blood cell concentration, pulmonary edema, and hepatocyte injury in experimental models .

Pharmacological Activity

Derivatives of 3-Phenoxybenzoic acid, which is structurally related to 2-(3-cyanophenyl)benzoic Acid, have been synthesized and found to exhibit various pharmacological activities, including agonist activity for peroxisome proliferator-activated receptor γ .

Therapeutic Potentials

Compounds with a benzofuran nucleus, which can be synthesized from benzoic acid derivatives, have a wide range of therapeutic potentials such as antibacterial, antifungal, anti-inflammatory, and anti-tumor activities .

Suzuki–Miyaura Coupling

Benzoic acid derivatives are used in Suzuki–Miyaura cross-coupling reactions, a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction that is mild and functional group tolerant .

Synthesis of Complex Molecules

2-Cyanobenzoic acid, a compound similar to 2-(3-cyanophenyl)benzoic Acid, has been used as a reactant in the synthesis of complex molecules such as T-box riboswitch antiterminator RNA-binding oxazolidinone derivatives .

Industrial Manufacturing

Benzoic acid and its derivatives are commonly used in industrial manufacturing to produce products like perfumes, dyes, and insect repellents. They also serve as preservatives in food and beverages due to their antibacterial properties .

Safety and Hazards

The safety data sheet for a similar compound, benzoic acid, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye damage, and specific target organ toxicity (repeated exposure) with the target organ being the lungs .

Mécanisme D'action

Target of Action

Benzoic acid derivatives often target enzymes or receptors in the body, interacting with them to produce a biological effect . .

Mode of Action

The mode of action of benzoic acid derivatives can vary widely depending on the specific compound and its targets . Without specific information on “2-(3-cyanophenyl)benzoic Acid”, it’s difficult to say exactly how this compound interacts with its targets.

Biochemical Pathways

Benzoic acid is predominately biosynthesized using shikimate and the core phenylpropanoid pathways . .

Pharmacokinetics

The pharmacokinetics of a compound describe how it is absorbed, distributed, metabolized, and excreted by the body (ADME). Benzoic acid derivatives can have varied pharmacokinetic properties . Without specific information, it’s difficult to outline the ADME properties of “2-(3-cyanophenyl)benzoic Acid”.

Propriétés

IUPAC Name |

2-(3-cyanophenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9NO2/c15-9-10-4-3-5-11(8-10)12-6-1-2-7-13(12)14(16)17/h1-8H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWQJJXUNSIGDAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=CC(=C2)C#N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10374087 | |

| Record name | 2-(3-cyanophenyl)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10374087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

107916-96-1 | |

| Record name | 2-(3-cyanophenyl)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10374087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.